3,4-Dibromotoluene
Overview
Description
3,4-Dibromotoluene is a brominated derivative of toluene where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound serves as an intermediate in various chemical syntheses due to its reactive bromine atoms, which can be replaced through different chemical reactions.
Synthesis Analysis
The synthesis of 3,4-dibromotoluene derivatives and related compounds has been explored in several studies. For instance, α,α-Dibromotoluene was polymerized using excess magnesium to yield poly(phenylmethylene)s with partially dehydrogenated main chains, which could be further brominated . Additionally, 3,4-dibromothiophene was modified to produce 3,4-bis(trimethylsilyl)thiophene, which was used as a versatile building block for constructing various thiophene derivatives .
Molecular Structure Analysis
The molecular structure of 3,4-dibromotoluene-related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 2,4-dibromo-3,7-dicyanosemibullvalene, a compound synthesized from a dibrominated precursor, was determined, providing insights into its stability and reactivity . Similarly, the structure of 3,4′-dibromo-2,2′-bithiophene was elucidated, revealing its potential for further functionalization .
Chemical Reactions Analysis
3,4-Dibromotoluene and its analogs undergo various chemical reactions. The zinc-induced 1,4-debromination of a dibrominated thiophene derivative led to the formation of a highly reactive diene, which participated in [4+2] cycloadditions with dienophiles like DMAD and C60 . Furthermore, the reaction of 4-fluoro-3,5-dibromotoluene with BuLi at low temperatures resulted in the formation of 3-lithium-4,5-dehydrotoluene, which demonstrated interesting reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dibromotoluene derivatives are influenced by their molecular structure and substituents. For example, the synthesis and characterization of toluene-3,4-dithiolatoarsenic(III) compounds provided insights into their spectroscopic properties and crystal structure, which is crucial for understanding their reactivity and potential applications . The electronic and excited state properties of a dibromophenyl derivative were investigated in different solvent atmospheres, revealing the influence of the solvent on its properties .
Scientific Research Applications
Photoluminescence Properties
- Photoluminescence in Complexes : 3,4-Dibromotoluene has been utilized in the synthesis of palladium and platinum complexes with phosphine sulfide-based SCS pincer ligand. These complexes exhibit strong photoluminescence, highlighting the potential of 3,4-Dibromotoluene in developing luminescent materials (Kanbara & Yamamoto, 2003).
Chemical Synthesis
- Formation of Novel Compounds : Research has demonstrated the formation of 3-lithium-4,5-dehydrotoluene from 4-fluoro-3,5-dibromotoluene, indicating its role in synthesizing new organic compounds (Stoyanovich & Marakatkina, 1979).
- Synthesis of Dimethyl-3,3'-bis(trimethylsilyl)biphenyl : The compound has been used in reactions to afford 5-methyl-3-bromo trimethylsilyl benzene, leading to the synthesis of dimethyl-3,3'-bis(trimethylsilyl)biphenyl (Yue, 2000).
Material Science
- Crystallographic Applications : 3,4-Dibromotoluene's crystallographic data has been analyzed, providing insights into its orthorhombic structure and isomorphous nature with related compounds, useful in materials science (Belaaraj et al., 1985).
Polymer Chemistry
- Polymer Synthesis : It serves as a monomer in the synthesis of poly(substituted methylene) through magnesium-mediated polycondensation, indicating its importance in polymer chemistry (Ihara et al., 2008).
Organic Chemistry
- Synthesis of Dibromopyrrolidine : 3,4-Dibromotoluene has been used in the synthesis of 3,4-dibromopyrrolidine, showcasing its utility in creating complex organic structures (Bukowska-strzyzewska et al., 1980).
Safety And Hazards
3,4-Dibromotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this chemical .
properties
IUPAC Name |
1,2-dibromo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCPXNOCWDGYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209782 | |
Record name | Benzene, 1,2-dibromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromotoluene | |
CAS RN |
60956-23-2 | |
Record name | 1,2-Dibromo-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60956-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dibromo-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60956-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2-dibromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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